(2-Ethylcyclopropyl)methanesulfonamide
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Overview
Description
(2-Ethylcyclopropyl)methanesulfonamide is an organic compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and diuretics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylcyclopropyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of methanesulfonyl chloride with 2-ethylcyclopropylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
CH3SO2Cl+C6H13N→CH3SO2NHC6H13+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(2-Ethylcyclopropyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the production of various chemical intermediates and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of (2-Ethylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group.
Sulfanilamide: One of the earliest sulfonamide antibiotics discovered.
Uniqueness
(2-Ethylcyclopropyl)methanesulfonamide is unique due to the presence of the 2-ethylcyclopropyl group, which can impart different steric and electronic properties compared to other sulfonamides. This uniqueness can affect its reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2-ethylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-5-3-6(5)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
UVFIIJOPMBCTQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1CS(=O)(=O)N |
Origin of Product |
United States |
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